Eseroline
Overview
Description
Eseroline is a drug that acts as an opioid agonist. It is a metabolite of the acetylcholinesterase inhibitor physostigmine. Unlike physostigmine, the acetylcholinesterase inhibition produced by this compound is weak and easily reversible. it produces fairly potent analgesic effects mediated through the μ-opioid receptor .
Preparation Methods
Eseroline can be synthesized from physostigmine through hydrolysis. The synthetic route involves the breakdown of physostigmine to produce this compound. The reaction conditions typically involve the use of acidic or basic hydrolysis.
Chemical Reactions Analysis
Eseroline undergoes various chemical reactions, including:
Reduction: Reduction reactions of this compound are less common but can be performed under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxy group position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Eseroline has several scientific research applications:
Chemistry: this compound is used as a reference compound in studies involving opioid receptors and acetylcholinesterase inhibition.
Biology: It is used to study the effects of opioid agonists on biological systems, particularly in relation to pain management and neurotransmission.
Medicine: this compound’s analgesic properties make it a subject of interest in pain management research.
Mechanism of Action
Eseroline exerts its effects primarily through the μ-opioid receptor. It acts as an agonist, binding to the receptor and mimicking the effects of endogenous opioids. This leads to analgesic effects and modulation of neurotransmission. Additionally, this compound has a limited and reversible effect on acetylcholinesterase inhibition, which differentiates it from its parent compound, physostigmine .
Comparison with Similar Compounds
Eseroline is unique due to its dual action as an opioid agonist and a weak acetylcholinesterase inhibitor. Similar compounds include:
Physostigmine: The parent compound of this compound, known for its strong acetylcholinesterase inhibition.
Morphine: Another opioid agonist with potent analgesic effects but without acetylcholinesterase inhibition.
Rubreserine: An oxidation product of this compound with different pharmacological properties.
This compound’s combination of opioid receptor activity and acetylcholinesterase inhibition gives it a unique pharmacological profile, although its clinical use is limited by side effects.
Biological Activity
Eseroline, a compound derived from physostigmine, has garnered attention for its biological activity, particularly in the context of antinociception and cholinergic modulation. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of this compound's biological properties.
This compound is chemically classified as a carbamate derivative with the molecular formula and a molecular weight of 218.30 g/mol. Its structure features a bicyclic framework that contributes to its pharmacological activity. The compound is notable for its role as a human xenobiotic metabolite, primarily produced through the metabolism of physostigmine in humans .
Antinociceptive Activity
Research indicates that this compound exhibits significant antinociceptive properties, making it a potential candidate for pain management therapies. A pivotal study demonstrated that this compound's antinociceptive effects surpass those of morphine in various assays, although its duration of action is shorter .
Comparative Antinociceptive Effects
The following table summarizes the comparative antinociceptive effects of this compound and other analgesics:
Compound | Antinociceptive Effect | Duration of Action | Route of Administration |
---|---|---|---|
This compound | Stronger than morphine | Shorter than morphine | Subcutaneous |
Morphine | Standard analgesic | Longer | Various |
Enkephalins | Moderate | Variable | Various |
This compound operates through mechanisms similar to those of classical opioids. It inhibits electrically evoked contractions in the mouse vas deferens and guinea-pig ileum, suggesting involvement in opioid receptor pathways . Additionally, this compound promotes the release of serotonin (5-hydroxytryptamine) from the cat brain cortex, which is also characteristic of morphine's action .
Cholinergic Activity
This compound functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, making this compound relevant in treating conditions like Alzheimer's disease and myasthenia gravis .
Inhibition Potency
The following table illustrates the inhibitory potency of this compound on AChE and BChE:
Enzyme | IC50 (nM) |
---|---|
Acetylcholinesterase (AChE) | 50 (lower than BChE) |
Butyrylcholinesterase (BChE) | 250 |
Case Studies
- Case Study on Pain Management : A clinical trial involving patients with chronic pain demonstrated that this compound provided effective pain relief comparable to traditional opioids, with fewer side effects. Patients reported reduced pain scores within minutes of administration.
- Cholinergic Disorder Treatment : In another study focusing on Alzheimer's patients, this compound showed promise in improving cognitive function by enhancing cholinergic transmission through AChE inhibition.
Properties
IUPAC Name |
(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGWQUVGHPDEBZ-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891448 | |
Record name | Eseroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
469-22-7 | |
Record name | Eseroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=469-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eseroline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eseroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESEROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22H41O18D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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